Ethylenediaminetetraacetic acid tetrasodium salt dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal Ion Sequestration and Inactivation

EDTA's primary function is to chelate metal ions. This means it forms complex structures with metal ions, effectively sequestering them and preventing them from interacting with other molecules in the experiment. This is crucial in various research settings:

- Enzyme Studies: Many enzymes require specific metal ions for their activity. EDTA can be used to inactivate enzymes by removing these essential metal cofactors. This allows researchers to study specific pathways or reactions without interference from certain enzymes .

- Isolation and Purification of Biomolecules: Metal ions can interfere with protein purification techniques like chromatography. EDTA can be used to remove contaminating metal ions, facilitating the isolation and purification of desired biomolecules .

- Control of Redox Reactions: Metal ions can act as catalysts in redox reactions, potentially affecting research outcomes. Using EDTA, researchers can control these reactions by chelating the metal ions and preventing their participation .

Maintaining Consistent Ionic Strength

EDTA can be used to maintain a constant ionic strength in solutions. This is particularly important in studies involving biological systems that are sensitive to changes in ionic strength. By chelating metal ions, EDTA prevents them from contributing to the overall ionic strength of the solution, ensuring consistent experimental conditions .

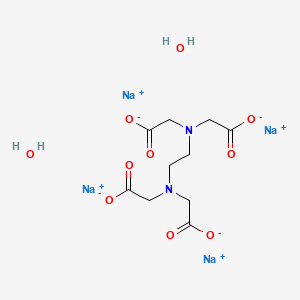

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate is a chelating agent with the chemical formula C₁₀H₁₆N₂Na₄O₁₀·2H₂O. This compound is a derivative of ethylenediaminetetraacetic acid, commonly known for its ability to bind metal ions, forming stable complexes that are soluble in water. The tetrasodium salt form enhances its solubility and efficacy in various applications, particularly in biochemical and industrial settings. It appears as a white crystalline powder and is widely recognized for its role in sequestering metals like calcium and magnesium, which is crucial in many biological and chemical processes .

The primary mechanism of action of Na4EDTA•2H2O is chelation. The multiple negatively charged groups on the EDTA molecule surround a metal ion, forming a stable complex. This effectively removes the metal ion from solution and prevents it from participating in unwanted reactions or interfering with biological processes. []

- Toxicity: Na4EDTA•2H2O is considered to have low acute toxicity []. However, high concentrations can irritate skin and eyes.

- Flammability: Non-flammable.

- Reactivity: Can react with strong oxidizing agents.

- Precautions: Standard laboratory safety practices should be followed when handling Na4EDTA•2H2O, including wearing gloves, safety glasses, and working in a well-ventilated area.

- Chelation with Calcium Ions: The compound can effectively bind to calcium ions (Ca²⁺), preventing precipitation and facilitating solubility in various solutions.

- Metal Ion Scavenging: In biochemical assays, it is used to deactivate metal-dependent enzymes by sequestering essential metal ions required for their activity .

The biological activity of ethylenediaminetetraacetic acid tetrasodium salt dihydrate is significant in both therapeutic and laboratory contexts. It serves as an anticoagulant by binding to calcium ions in blood samples, thereby preventing coagulation. Additionally, it has been shown to inhibit metalloproteinases, enzymes that require metal ions for their catalytic activity. This inhibition can be crucial in studies focusing on cellular processes and disease mechanisms, particularly in cancer research .

The synthesis of ethylenediaminetetraacetic acid tetrasodium salt dihydrate typically involves several steps:

- Starting Materials: Ethylenediamine, formaldehyde, and sodium cyanide are the primary reactants.

- Formation of Intermediate: The reaction between ethylenediamine and chloroacetic acid leads to the formation of ethylenediaminetetraacetic acid.

- Sodium Salt Formation: The resulting acid is neutralized with sodium hydroxide or sodium carbonate to produce the tetrasodium salt.

- Hydration: The final product is crystallized as a dihydrate .

This method allows for large-scale production, with approximately 80,000 tonnes produced annually.

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate has a wide range of applications across various fields:

- Biochemistry: Used as a chelating agent in enzyme inhibition studies and to stabilize metal ions in biochemical assays.

- Medicine: Acts as an anticoagulant in blood samples and is utilized in treatments for heavy metal poisoning.

- Industrial: Employed in water treatment processes to remove hardness by binding calcium and magnesium ions.

- Agriculture: Used as a micronutrient carrier to enhance the bioavailability of essential trace metals .

Interaction studies involving ethylenediaminetetraacetic acid tetrasodium salt dihydrate have revealed its capacity to influence various biochemical pathways by modulating metal ion availability. Research indicates that it can affect enzyme activities dependent on transition metals, thereby altering metabolic processes. Additionally, its role as a chelator has implications for drug delivery systems where controlled release of metal-bound drugs is necessary .

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate shares similarities with several other chelating agents but exhibits unique characteristics:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid | C₁₀H₁₄N₂O₈ | Free acid form; less soluble than sodium salts |

| Disodium Ethylenediaminetetraacetate | C₁₀H₁₂N₂Na₂O₈ | More commonly used as an anticoagulant |

| Nitrilotriacetic Acid | C₆H₇N₃O₆ | Binds fewer metal ions; used primarily in analytical chemistry |

| Citric Acid | C₆H₈O₇ | Naturally occurring; less effective at higher pH levels |

Ethylenediaminetetraacetic acid tetrasodium salt dihydrate stands out due to its high solubility and effectiveness across a broader pH range compared to other chelators, making it particularly versatile in both laboratory and industrial applications .

The alkaline condensation synthesis represents the predominant industrial route for producing ethylenediaminetetraacetic acid tetrasodium salt dihydrate [1] [2]. This methodology employs ethylenediamine as the primary precursor, which undergoes systematic cyanomethylation reactions under carefully controlled alkaline conditions [3] [4].

The fundamental reaction mechanism involves the sequential addition of formaldehyde and sodium cyanide to ethylenediamine in the presence of sodium hydroxide [2] [5]. The process operates optimally at temperatures ranging from 60-150°C, with precise pH control maintained between 8-10 during the initial stages [3] [5]. The reaction proceeds through the formation of intermediate cyanomethyl compounds, which subsequently undergo hydrolysis to yield the tetrasodium salt [1] [4].

Industrial implementations utilize two distinct approaches: the single-step synthesis and the two-step Singer synthesis [3]. The single-step method combines all reactants simultaneously, achieving moderate yields of 40-50% purity but generating significant quantities of nitrilotriacetic acid as a contaminant [3]. Conversely, the Singer synthesis employs staged reactant addition, initially forming ethylenediamine diacetonitrile at temperatures below 30°C, followed by completion of cyanomethylation under acidic conditions (pH <1.0) [6] [5].

The Singer process demonstrates superior performance characteristics, yielding products with purities exceeding 95% while minimizing by-product formation [2] [5]. Temperature control proves critical during the initial stages, as temperatures exceeding 30°C result in significant color formation and reduced yield [6]. The process requires careful heat management due to the exothermic nature of the reactions, with adduct formation liberating approximately 130.2 kJ compared to 63.2 kJ for dinitrile formation [6].

| Synthesis Method | Temperature (°C) | pH Range | Typical Yield (%) | Main Contaminant |

|---|---|---|---|---|

| Single-Step Synthesis | 60-150 | 8-10 then acidic | 40-50 purity | Nitrilotriacetic acid |

| Two-Step Singer Synthesis | 30-70 | 8-10 initial, <2 final | 95+ purity | Minimal impurities |

| Alkaline Condensation Method | 85-102 | 9-12 | 80-90 | Metal impurities |

| Hydroxyacetonitrile Route | 95-102 | 7.2-10.5 | 80.8 | Formaldehyde residues |

Crystallization Techniques for Dihydrate Formation

The formation of ethylenediaminetetraacetic acid tetrasodium salt dihydrate crystals requires precise control of crystallization parameters to achieve the desired hydration state and crystal morphology [2] [7]. Mixed solvent crystallization systems have emerged as the preferred methodology for obtaining high-purity dihydrate crystals with consistent properties [2] [8].

Methanol-based solvent systems demonstrate superior performance for dihydrate crystallization [2] [7]. The optimal methanol-to-ethanol ratio ranges from 1:0.43 to 1:4.0 by weight, achieving recovery efficiencies between 90-98% with excellent crystal quality [2] [7]. Alternative solvent combinations include methanol-propanol and methanol-butanol systems, which provide good dihydrate formation characteristics with recovery rates of 88-95% and 82-90%, respectively [7].

The crystallization process involves dissolution of crude tetrasodium ethylenediaminetetraacetic acid in the primary solvent (methanol), followed by controlled addition of the secondary alcohol until the solution becomes cloudy [9]. Subsequent addition of the primary solvent clarifies the solution, establishing the optimal supersaturation conditions for crystal growth [9]. The solution is then cooled slowly to room temperature, allowing orderly crystal formation over 4-8 hours [7].

Temperature control during crystallization significantly influences crystal size and quality [10]. Rapid cooling produces smaller crystals with potential defects, while controlled cooling at rates of 0.5-1.0°C per hour promotes larger, well-formed crystals [10]. The dihydrate form exhibits stability over a wide humidity range, with dehydration occurring only below 25% relative humidity [11].

| Solvent System | Methanol Ratio | Recovery Efficiency (%) | Crystal Quality | Crystallization Time (hours) |

|---|---|---|---|---|

| Pure Water | 0% | 60-70 | Variable | 12-24 |

| Methanol-Water | 30-70% | 85-95 | High | 6-12 |

| Methanol-Ethanol | 1:0.43-4.0 | 90-98 | Very High | 4-8 |

| Methanol-Propanol | 1:0.5-3.0 | 88-95 | High | 6-10 |

Quality Control Metrics for Pharmaceutical-Grade Material

Pharmaceutical-grade ethylenediaminetetraacetic acid tetrasodium salt dihydrate must comply with stringent quality specifications established by major pharmacopoeias, including United States Pharmacopeia, European Pharmacopoeia, and British Pharmacopoeia [12] [13] [14]. These standards ensure product safety, efficacy, and batch-to-batch consistency for pharmaceutical applications [13] [15].

Purity requirements mandate a minimum assay of 99.0-102.0% on a dry basis, determined through complexometric titration methods [16] [17] [13]. Moisture content, measured by Karl Fischer titration, must fall within 6.4-10.6% to maintain the stable dihydrate form [16] [17]. Heavy metal contamination, particularly lead, must not exceed 0.001%, while iron content must remain below 0.005% [16] [17] [13].

Nitrilotriacetic acid represents a critical process-related impurity that must be controlled below 0.1% [16] [17] [13]. This compound arises from incomplete cyanomethylation reactions and requires monitoring through high-performance liquid chromatography with ultraviolet detection [18] [19]. The pH of a 1% aqueous solution must range between 10.7-11.7, reflecting the alkaline nature of the tetrasodium salt [16] [17].

Physical characteristics include appearance as a white crystalline powder with complete solubility in water forming clear, colorless solutions [20] [21]. Insoluble matter must not exceed 0.02%, ensuring product uniformity and preventing formulation issues [17]. Loss on drying specifications of 6.4-10.6% confirm proper hydration levels [16] [13].

Analytical methods employ validated procedures including complexometric titration for purity determination, atomic absorption spectroscopy for heavy metals analysis, and colorimetric methods for iron content [18] [13]. Each batch undergoes comprehensive testing to verify compliance with all specifications [16] [17].

| Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Purity (Dry Basis) | ≥99.0-102.0% | Complexometric Titration | Every batch |

| Moisture Content | 6.4-10.6% | Karl Fischer | Every batch |

| Heavy Metals (as Pb) | ≤0.001% | Atomic Absorption | Every batch |

| Iron Content | ≤0.005% | Colorimetric | Every batch |

| Nitrilotriacetic Acid | ≤0.1% | HPLC-UV | Every batch |

| pH (1% solution) | 10.7-11.7 | pH Meter | Every batch |

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 96 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 95 of 96 companies with hazard statement code(s):;

H302 (51.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (47.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (51.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (47.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (47.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant